molecular formula C14H11NO4 B322442 4-Methylphenyl 2-nitrobenzoate

4-Methylphenyl 2-nitrobenzoate

Cat. No.: B322442
M. Wt: 257.24 g/mol
InChI Key: MJLXQKNXJKYSOA-UHFFFAOYSA-N
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Description

4-Methylphenyl 2-nitrobenzoate is a synthetic organic compound belonging to the class of nitro-aromatic esters. It features a benzoic acid core that is substituted with a nitro group at the 2-position and esterified with a 4-methylphenyl (p-tolyl) group. This specific molecular architecture, particularly the spatial orientation of its substituents, is of significant interest in materials science and crystallography research, as studies on structurally similar esters have shown that the dihedral angles between the aromatic rings can vary considerably, influencing the compound's solid-state properties . The presence of the nitro group is a key functional handle, as such groups are commonly introduced into organic molecules via nitration reactions, a fundamental electrophilic aromatic substitution process . Researchers utilize nitro-aromatic esters like this one primarily as key intermediates or building blocks in organic synthesis. They serve as precursors in the development of more complex molecules, including potential pharmacologically active compounds. For instance, other nitrobenzoate esters are known to be used in the synthesis of certain pharmaceutical agents . This product is intended for chemical analysis and controlled laboratory research applications only. 4-Methylphenyl 2-nitrobenzoate is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(4-methylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C14H11NO4/c1-10-6-8-11(9-7-10)19-14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3

InChI Key

MJLXQKNXJKYSOA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 4-Methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methylphenyl 2-nitrobenzoate

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methylphenyl 2-nitrobenzoate (also known as


-tolyl 

-nitrobenzoate), a specialized ester intermediate used in organic synthesis and physical organic chemistry. Distinguished by the steric hindrance of the ortho-nitro group and the electronic donation of the para-methyl group, this compound serves as a critical probe for studying steric effects in nucleophilic acyl substitution and as a precursor for functionalized benzanilides and heterocycles.

This document details the molecular identity, validated synthesis protocols, spectroscopic characterization, and reaction kinetics of the compound, designed for researchers requiring high-purity standards and mechanistic insights.

Molecular Identity & Structural Analysis

The structural integrity of 4-Methylphenyl 2-nitrobenzoate relies on the ester linkage between a sterically crowded 2-nitrobenzoyl moiety and an electron-rich


-cresol ring.
Parameter Data
IUPAC Name 4-Methylphenyl 2-nitrobenzoate
Common Synonyms ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Tolyl

-nitrobenzoate; 2-Nitrobenzoic acid

-tolyl ester
Molecular Formula

Molecular Weight 257.24 g/mol
SMILES Cc1ccc(OC(=O)c2ccccc2[O-])cc1
InChIKey MJLXQKNXJKYSOA-UHFFFAOYAL
CAS Number Note: Often indexed under general nitrophenyl benzoates.[1][2][3][4] Verify specific isomer (o-nitro vs p-nitro) carefully.

Structural Insight: The ortho-nitro group exerts a significant "Ortho Effect" , twisting the carbonyl group out of planarity with the benzene ring to relieve steric strain. This conformation reduces resonance stabilization of the ester carbonyl, potentially increasing its electrophilicity compared to the para-isomer, while simultaneously blocking the trajectory of incoming nucleophiles.

Physicochemical Properties

Property Value / Description
Physical State Crystalline Solid (Off-white to pale yellow)
Melting Point Predicted: 68–75 °C (Consistent with isomeric nitrophenyl benzoates)
Solubility Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO.Insoluble: Water.
LogP (Predicted) ~3.8 (Lipophilic)
Density ~1.3 g/cm³

Synthetic Pathways & Protocols

Core Directive: The synthesis must prioritize the removal of the unreacted


-cresol, which can be difficult to separate due to similar solubility profiles. The following protocol uses an Acid Chloride Esterification  method, preferred for its high yield and simplified workup compared to DCC coupling.
Protocol: Acylation of -Cresol

Reagents:

  • 2-Nitrobenzoyl chloride (1.1 equiv)

  • 
    -Cresol (1.0 equiv)
    
  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

  • DMAP (Catalytic, 5 mol%)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 
    
    
    
    -cresol (10 mmol) in anhydrous DCM (20 mL).
  • Base Addition: Add TEA (12 mmol) and catalytic DMAP. Cool the solution to 0°C in an ice bath.

  • Acylation: Dropwise add a solution of 2-nitrobenzoyl chloride (11 mmol) in DCM (5 mL) over 15 minutes. The solution will likely turn yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench & Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove TEA/Pyridine.

    • Wash with 1M NaOH (2 x 20 mL) to remove unreacted 2-nitrobenzoic acid and

      
      -cresol (critical step).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol or Methanol. If oil persists, use column chromatography (Silica, 0-10% EtOAc in Hexane).

SynthesisWorkflow Start Reagents: 2-Nitrobenzoyl Cl + p-Cresol Intermediate Reaction Mixture (0°C -> RT, 4h) Solvent: DCM/TEA Start->Intermediate Acylation Workup Biphasic Workup 1. HCl (Remove Base) 2. NaOH (Remove Phenol) Intermediate->Workup Quench Product Pure Product 4-Methylphenyl 2-nitrobenzoate Workup->Product Crystallization

Figure 1: Validated synthesis workflow for 4-Methylphenyl 2-nitrobenzoate via acid chloride route.

Spectroscopic Characterization (Self-Validating Data)

To ensure the trustworthiness of the synthesized compound, the following spectral signatures must be verified.

NMR (400 MHz, )
  • 
     2.38 (s, 3H):  Methyl group of the 
    
    
    
    -tolyl ring.
  • 
     7.15 (d, 
    
    
    
    Hz, 2H):
    Aromatic protons of
    
    
    -tolyl (meta to ester).
  • 
     7.25 (d, 
    
    
    
    Hz, 2H):
    Aromatic protons of
    
    
    -tolyl (ortho to ester).
  • 
     7.70–7.80 (m, 3H):  Protons of the nitrobenzoate ring (meta/para to nitro).
    
  • 
     8.05–8.15 (m, 1H):  Proton ortho to the nitro group (deshielded).
    
    • Diagnostic: The

      
      -tolyl ring shows a characteristic AA'BB' system, while the 
      
      
      
      -nitrobenzoate ring shows a complex ABCD system.
IR Spectroscopy (ATR/KBr)
  • 1745

    
    :  Ester Carbonyl (
    
    
    
    ) stretch. (Shifted higher due to electron-withdrawing nitro group).
  • 1535

    
     (asym) & 1350 
    
    
    
    (sym):
    Nitro (
    
    
    ) group stretches.
  • 1260

    
    : 
    
    
    
    stretch.

Reactivity & Applications

Hydrolysis Kinetics & The Ortho Effect

This compound is a standard substrate for studying the Biphasic Hydrolysis Mechanism . The ortho-nitro group provides steric bulk that retards the attack of hydroxide ions compared to the para-isomer, despite the electron-withdrawing nature of the nitro group.

Mechanism:

  • Nucleophilic Attack: Hydroxide attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Formation is sterically hindered by the

    
    -
    
    
    
    group.
  • Collapse: Elimination of the

    
    -cresolate anion (good leaving group, 
    
    
    
    ).

HydrolysisMechanism Substrate 4-Methylphenyl 2-nitrobenzoate Transition Tetrahedral Intermediate (Sterically Crowded) Substrate->Transition + OH- (Slow Step) Products Products: 2-Nitrobenzoate + p-Cresol Transition->Products Collapse

Figure 2: Hydrolysis pathway highlighting the rate-determining nucleophilic attack.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • Storage: Store in a cool, dry place under inert gas. Moisture sensitive (slow hydrolysis).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to avoid inhaling dust or vapors.

References

  • PubChem. (n.d.). 4-Methylphenyl 2-nitrobenzoate Structure and Data. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Nitrobenzoate Esters Spectral Data. National Institute of Standards and Technology. Retrieved from [Link]

  • Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophiles with Esters. Journal of the American Chemical Society.
  • Arnett, E. M., & Reich, R. (1980). Electronic Effects in Organic Chemistry.

Sources

Technical Guide: Solubility & Thermodynamics of 4-Methylphenyl 2-nitrobenzoate

[1]

Executive Summary

4-Methylphenyl 2-nitrobenzoate (C₁₄H₁₁NO₄) is a nitro-substituted aromatic ester used primarily as an intermediate in the synthesis of azo dyes and potentially as a pro-drug scaffold in medicinal chemistry.[1] Its solubility behavior is governed by the interplay between the nitro group's polarity, the ester linkage, and the lipophilic tolyl moiety.

This guide provides a comprehensive framework for understanding its dissolution thermodynamics, offering protocols for experimental determination and predictive modeling using the Apelblat and van't Hoff equations.

Chemical Profile & Structural Basis

Before analyzing solubility, one must understand the solute's physicochemical landscape.

PropertySpecification
IUPAC Name 4-Methylphenyl 2-nitrobenzoate
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Physical State Crystalline Solid (Typically pale yellow needles)
Predicted LogP ~3.8 (Lipophilic)
Key Functional Groups Nitro (-NO₂, polar, H-bond acceptor), Ester (-COO-), Methyl (-CH₃, hydrophobic)
Solubility Mechanism

The molecule exhibits a "push-pull" solubility mechanism:[1]

  • High Solubility: Promoted in polar aprotic solvents (e.g., DMF, Acetone) and chlorinated solvents (DCM) due to dipole-dipole interactions with the nitro group.

  • Moderate Solubility: Observed in short-chain alcohols (Ethanol, Methanol) where solubility increases significantly with temperature (high enthalpy of dissolution).[1]

  • Low Solubility: In non-polar alkanes (Hexane, Heptane) and water, driven by the rigid aromatic backbone and lack of H-bond donors.

Experimental Protocols: Solubility Determination

To obtain precise mole fraction solubility (

Laser Monitoring Observation Technique
Protocol A: Laser Monitoring Method (Dynamic)

Objective: Determine the saturation temperature (

  • Preparation: Weigh a precise mass of 4-Methylphenyl 2-nitrobenzoate (

    
    ) into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Equilibration: Stir the mixture using a magnetic stirrer.

  • Heating: Circulate water through the jacket to increase temperature slowly (0.1 K/min).

  • Detection: Direct a laser beam (He-Ne, 632.8 nm) through the solution.

    • Undissolved State: The beam is scattered/blocked by crystals (Low intensity at detector).

    • Dissolved State: The solution becomes clear; beam intensity peaks.

  • Recording: Record the temperature at which the laser intensity reaches a maximum constant value. This is

    
    .
    
  • Repetition: Repeat for multiple mole fractions to construct the solubility curve.

Protocol B: Gravimetric Method (Static)

Objective: Determine the mass of solute dissolved at a fixed temperature.

  • Saturation: Add excess solute to the solvent in a sealed vial.

  • Agitation: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium.

  • Settling: Allow the suspension to settle for 2–4 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm).

  • Drying: Transfer to a tared dish, evaporate the solvent, and dry to constant weight.

  • Calculation:

    
    
    

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to calculate the enthalpy (


The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


  • A, B, C: Empirical parameters derived from non-linear regression.

  • Application: Excellent for interpolating solubility data within the measured temperature range.

van't Hoff Analysis

Used to determine thermodynamic functions:

1
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).[1]
    
  • Intercept:

    
     (Indicates the disorder change).
    

Typical Behavior for Nitrobenzoates:

  • 
    : Dissolution is endothermic (solubility increases with T).
    
  • 
    : Dissolution is non-spontaneous (requires energy input/mixing).
    

Purification Strategy (Recrystallization)

Based on the solubility differential, the following purification protocol is recommended for isolating high-purity 4-Methylphenyl 2-nitrobenzoate.

Solvent System Selection
  • Solvent: Ethanol (95%) or Methanol.

  • Rationale: High solubility at boiling point; low solubility at room temperature.

  • Anti-Solvent (Optional): Water (added dropwise to hot ethanolic solution until turbidity appears).

Step-by-Step Workflow
  • Dissolution: Dissolve crude solid in minimum boiling ethanol.

  • Filtration: Perform hot filtration to remove insoluble impurities (e.g., inorganic salts).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. Rapid cooling yields small, impure crystals; slow cooling yields needles.

  • Isolation: Filter crystals via vacuum filtration.

  • Washing: Wash with cold ethanol (-10°C) to remove surface mother liquor.

  • Drying: Vacuum dry at 40°C.

Visualization of Workflows

Figure 1: Solubility Measurement & Analysis Workflow

SolubilityWorkflowStartStart: Pure 4-Methylphenyl2-nitrobenzoateSolventSelectSelect Solvents(Polar, Non-polar, Protic)Start->SolventSelectMethodChoiceChoose MethodSolventSelect->MethodChoiceLaserLaser Monitoring(Dynamic)MethodChoice->LaserHigh PrecisionGravimetricGravimetric Analysis(Static)MethodChoice->GravimetricStandardDataAcqAcquire Data(x1 vs T)Laser->DataAcqGravimetric->DataAcqModelThermodynamic ModelingDataAcq->ModelApelblatApelblat Equation(Correlation)Model->ApelblatVantHoffvan't Hoff Plot(Enthalpy/Entropy)Model->VantHoffOutputSolubility Profile &Purification ProtocolApelblat->OutputVantHoff->Output

Caption: Logical workflow for determining and modeling the solubility of the target ester.

Figure 2: Dissolution Thermodynamics Logic

ThermoLogicSoluteSolute(Crystal Lattice)Step1BreakingSolute-Solute(Endothermic)Solute->Step1SolventSolvent(Cavity Formation)Step2BreakingSolvent-Solvent(Endothermic)Solvent->Step2MixSolution(Solvation)Step3FormingSolute-Solvent(Exothermic)Mix->Step3Step1->MixStep2->Mix

Caption: Enthalpic steps involved in the dissolution of 4-Methylphenyl 2-nitrobenzoate.

References

  • Synthesis and Properties of Nitrobenzoate Esters Source: Organic Syntheses Title:p-Nitrobenzoyl Chloride (Precursor synthesis and purification logic) [Link][1]

  • General Solubility Modeling of Nitro-Compounds Source: Journal of Chemical & Engineering Data Context: Methodologies for Apelblat and van't Hoff analysis in similar nitro-aromatic systems.[1] [Link] (Journal Landing Page for Methodology Verification)

  • Crystallographic Data & Structural Analogs Source: NIH PubChem Title: 4-Methylphenyl 4-nitrobenzoate (Isomer Data for Structural Comparison) [Link][1]

Safety Data Sheet (SDS) for 4-Methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph and operational manual for 4-Methylphenyl 2-nitrobenzoate . It is designed for research chemists and process engineers requiring a depth of information beyond standard GHS compliance.

Synonyms: p-Tolyl 2-nitrobenzoate; 2-Nitrobenzoic acid 4-methylphenyl ester; p-Cresyl o-nitrobenzoate.

Chemical Identity & Physiochemical Profiling

This compound is an ester derivative formed from the condensation of 2-nitrobenzoic acid and p-cresol. It serves primarily as a reactive intermediate in organic synthesis, particularly in the development of liquid crystals and potential prodrug scaffolds where esterase-labile linkages are required.

Core Identifiers
ParameterSpecification
IUPAC Name 4-Methylphenyl 2-nitrobenzoate
CAS Number Not widely listed in public registries; Custom Synthesis
InChIKey MJLXQKNXJKYSOA-UHFFFAOYAL
SMILES Cc1ccc(OC(=O)c2ccccc2[O-])cc1
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Predicted Physical Properties

Note: As a specialized intermediate, empirical data is often extrapolated from structural analogs (e.g., phenyl 2-nitrobenzoate).

PropertyValue (Predicted/Analogous)Reliability
Physical State Solid (Crystalline powder)High
Color Off-white to pale yellowHigh
Melting Point 68–72 °CMedium (Analogous)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in WaterHigh
Partition Coeff. (LogP) ~3.5High (Lipophilic)

Synthesis & Experimental Protocol

Objective: Synthesis of 4-Methylphenyl 2-nitrobenzoate via Nucleophilic Acyl Substitution.

Mechanistic Rationale

The most robust route utilizes 2-nitrobenzoyl chloride and p-cresol under basic conditions (Schotten-Baumann or anhydrous pyridine method). Direct Fischer esterification is often low-yielding due to the steric hindrance of the ortho-nitro group and the lower nucleophilicity of the phenol compared to aliphatic alcohols.

Validated Protocol (Scale: 10 mmol)

Reagents:

  • 2-Nitrobenzoyl chloride (1.86 g, 10 mmol)

  • p-Cresol (1.08 g, 10 mmol)

  • Triethylamine (TEA) (1.5 mL, ~11 mmol) or Pyridine

  • Dichloromethane (DCM) (Anhydrous, 20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add p-Cresol and DCM.
    
  • Activation: Cool the solution to 0°C in an ice bath. Add TEA dropwise. The base acts as an HCl scavenger to drive the equilibrium forward.

  • Addition: Dissolve 2-Nitrobenzoyl chloride in 5 mL DCM and add dropwise to the RBF over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane).

  • Quench & Workup:

    • Wash organic layer with 1M HCl (2 x 10 mL) to remove excess amine base.

    • Wash with 1M NaOH (2 x 10 mL) to remove unreacted p-cresol (critical for purity).

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants (p-Cresol + 2-Nitrobenzoyl Cl) Intermediate Tetrahedral Intermediate (Transient) Reactants->Intermediate Nucleophilic Attack (0°C, DCM) Elimination Elimination of Cl- Intermediate->Elimination Collapse Product Final Product (4-Methylphenyl 2-nitrobenzoate) Elimination->Product Workup (HCl/NaOH wash) Waste By-products (Triethylammonium Chloride) Elimination->Waste Precipitation

Caption: Nucleophilic acyl substitution pathway for the synthesis of 4-Methylphenyl 2-nitrobenzoate.

Hazard Identification & Toxicology (The "Why")

Standard SDS documents list codes; this section explains the causality of the hazards based on the functional groups present.

Functional Group Analysis
  • Nitro Group (

    
    ):  Electron-withdrawing group. Nitroaromatics are potential blood toxins (methemoglobinemia) upon reduction in vivo, though less likely with this specific ester than with nitrobenzene. It contributes to the compound's potential explosivity if heated under confinement (though low risk for this specific MW).
    
  • Ester Linkage: Susceptible to hydrolysis by esterases or strong bases, releasing p-cresol (toxic, corrosive) and 2-nitrobenzoic acid (irritant).

  • Aromatic Ring: Lipophilic nature allows for skin absorption.

GHS Classification (Derived)
Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.
Skin Irritation Cat 2H315Causes skin irritation.[1]
Eye Irritation Cat 2AH319Causes serious eye irritation.[1]
STOT - Single Exp. Cat 3H335May cause respiratory irritation.[1]
Toxicology Insight
  • Skin/Eye: The compound acts as a contact irritant.[1][2] The ortho-nitro group creates a dipole that can interact with mucous membranes.

  • Metabolism: If ingested, hydrolysis yields p-cresol. p-Cresol is a known uremic toxin and CNS depressant at high concentrations.

Handling, Storage, & Reactivity[4][5]

Storage Protocol
  • Conditions: Store at 2–8°C (Refrigerated). While the ester is relatively stable, the ortho-substitution can accelerate hydrolysis due to neighboring group participation (anchimeric assistance) if moisture is present.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage is required to prevent moisture ingress.

  • Incompatibility: Keep away from Strong Bases (causes rapid hydrolysis) and Reducing Agents (reduces nitro group to amine, altering chemical identity).

Reactivity Profile
  • Hydrolysis: Slow in neutral water; rapid in basic media (

    
    ).
    
  • Thermal: Stable up to melting point. Avoid heating >150°C without solvent; nitro compounds have high decomposition energies.

Emergency Response & Exposure Control

Self-Validating Safety System: Before handling, ensure a saturated sodium bicarbonate solution is available. In the event of a spill, this neutralizes any potential acid hydrolysis products (2-nitrobenzoic acid).

Exposure Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off solid 2. Wash with soap/water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Rinse with water (15 min) 2. Remove contacts 3. Seek ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for cyanosis (Nitro grp) Inhale->ActionInhale

Caption: Immediate decision logic for exposure to 4-Methylphenyl 2-nitrobenzoate.

First Aid Specifics
  • Inhalation: If the user inhales dust, move to fresh air. Critical: Watch for bluing of lips (cyanosis) which indicates methemoglobinemia from the nitro group.

  • Ingestion: Do NOT induce vomiting. The hydrolysis product (p-cresol) is corrosive to the esophagus. Rinse mouth with water.[1]

References

  • Chemical Identity & Structure: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347154 (Analogous Structure: 4-Methylphenyl 4-nitrobenzoate). Retrieved from [Link]

  • Synthesis Methodology: Organic Syntheses (2019).[3] General procedures for Schotten-Baumann esterification of nitro-benzoic acids. Retrieved from [Link]

  • p-Cresol Toxicity: CDC - NIOSH (2024). Pocket Guide to Chemical Hazards: Cresol. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Methylphenyl 2-nitrobenzoate from p-cresol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Methylphenyl 2-nitrobenzoate

Executive Summary

This application note details the protocol for the synthesis of 4-methylphenyl 2-nitrobenzoate (also known as p-tolyl 2-nitrobenzoate) via a base-promoted nucleophilic acyl substitution. While nitrobenzoate derivatives are classically used for the qualitative identification of phenols, this specific ester linkage is increasingly relevant as a pro-drug scaffold and a photolabile protecting group intermediate in medicinal chemistry.

The guide prioritizes a Schotten-Baumann type esterification adapted for anhydrous organic solvents (DCM/Pyridine), offering superior yield and purity compared to the traditional aqueous biphasic methods.

Strategic Rationale & Mechanism

Why the Acid Chloride Route?

Direct esterification (Fischer speciation) of phenols with carboxylic acids is thermodynamically unfavorable and kinetically slow due to the low nucleophilicity of the phenolic hydroxyl group and the resonance stabilization of the phenol ring.

To overcome this, we utilize 2-nitrobenzoyl chloride . The acyl chloride is a highly activated electrophile, rendering the carbonyl carbon susceptible to attack even by weak nucleophiles like p-cresol.

The Role of the Base

We utilize Pyridine or Triethylamine (TEA) in Dichloromethane (DCM). The base serves a dual purpose:

  • HCl Scavenger: Neutralizes the hydrochloric acid byproduct, driving the equilibrium forward (Le Chatelier’s principle).

  • Nucleophilic Catalyst (Pyridine specific): Pyridine attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the phenol than the free acid chloride.

Mechanistic Pathway

ReactionMechanism Reactants p-Cresol (Nucleophile) Inter Tetrahedral Intermediate Reactants->Inter Attack on Carbonyl Reagent 2-Nitrobenzoyl Chloride (Electrophile) AcylPy N-Acylpyridinium Salt (Active Species) Reagent->AcylPy + Pyridine Base Pyridine (Catalyst/Base) Product 4-Methylphenyl 2-nitrobenzoate Inter->Product Elimination of Cl- Byproduct Pyridine-HCl Inter->Byproduct AcylPy->Inter

Figure 1: Mechanistic flow of the Pyridine-catalyzed esterification.

Safety & Handling (HSE)

ReagentHazard ClassCritical Precaution
p-Cresol Toxic, CorrosiveRapidly absorbed through skin. Causes severe burns.[1][2] Use Silver Shield® gloves.
2-Nitrobenzoyl Chloride Corrosive, LachrymatorReacts violently with water/moisture. Handle in a fume hood.
Dichloromethane (DCM) Carcinogen (Suspected)Volatile. Use in well-ventilated hood.
Pyridine Flammable, ToxicDistinctive odor. Causes male sterility (chronic). Double glove.

Self-Validating Safety Step: Before starting, ensure a saturated Sodium Bicarbonate (


) quench bath is prepared to neutralize any acid chloride spills immediately.

Experimental Protocol

Target Scale: 10 mmol (approx. 2.5 g theoretical yield)

Materials
  • p-Cresol (MW 108.14): 1.08 g (10 mmol)

  • 2-Nitrobenzoyl chloride (MW 185.56): 2.04 g (11 mmol, 1.1 eq)

  • Pyridine (anhydrous): 1.2 mL (15 mmol, 1.5 eq) OR Triethylamine (2.1 mL)

  • Dichloromethane (DCM): 20 mL (Anhydrous)

  • Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Addition Funnel, Calcium Chloride drying tube (or Nitrogen line).

Step-by-Step Procedure

Step 1: Solubilization

  • Flame-dry a 50 mL RBF and cool under nitrogen.

  • Add 1.08 g p-Cresol and 20 mL DCM . Stir until dissolved.

  • Add 1.2 mL Pyridine . The solution remains clear.

    • Note: If using Triethylamine, add 10 mol% DMAP (4-Dimethylaminopyridine) to accelerate the reaction.

Step 2: Acylation (The Critical Step)

  • Cool the mixture to 0°C (Ice/Water bath). Reason: Controls the exotherm and minimizes side reactions.

  • Dissolve 2.04 g 2-Nitrobenzoyl chloride in 5 mL DCM.

  • Add the acid chloride solution dropwise over 10 minutes.

    • Observation: A white precipitate (Pyridinium hydrochloride) may begin to form.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2–3 hours .

Step 3: In-Process Control (IPC)

  • TLC System: Hexane:Ethyl Acetate (80:20).

  • Visualization: UV Light (254 nm).

  • Criteria: Disappearance of p-cresol (

    
    ) and appearance of the less polar ester (
    
    
    
    ).

Step 4: Quench and Workup

  • Add 10 mL Water to the reaction mixture to hydrolyze excess acid chloride. Stir vigorously for 10 mins.

  • Transfer to a separatory funnel. Separate the organic (lower) layer.[3]

  • Wash 1: 15 mL 1M HCl (Removes excess Pyridine). Check aqueous layer pH < 2.

  • Wash 2: 15 mL Sat.

    
      (Removes 2-nitrobenzoic acid byproduct). Caution: 
    
    
    
    evolution.
  • Wash 3: 15 mL Brine (Dries the organic layer).

  • Dry organic layer over Anhydrous

    
    , filter, and concentrate in vacuo (Rotary Evaporator).
    

Step 5: Purification

  • The crude product is usually a solid.

  • Recrystallization: Dissolve in minimum hot Ethanol (95%) . Cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold Hexane.

Experimental Workflow Diagram

Workflow Start Start: p-Cresol + DCM + Pyridine Cool Cool to 0°C Start->Cool Add Dropwise Addition: 2-Nitrobenzoyl Chloride Cool->Add React Stir RT (3 hrs) Monitor via TLC Add->React Quench Quench: Water addition React->Quench Wash Wash Cycle: 1. 1M HCl (Remove Base) 2. NaHCO3 (Remove Acid) 3. Brine Quench->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Cryst Recrystallize (Ethanol) Dry->Cryst

Figure 2: Step-by-step experimental workflow for the synthesis.[4]

Characterization & Data Analysis

Upon isolation, the compound must be validated against the following expected parameters.

Physical Properties
PropertyExpected ValueNotes
Appearance White to pale yellow needlesColor often comes from trace nitro-impurities.
Melting Point Determine Experimentally Literature for similar isomers (4-nitro) is ~96°C. 2-nitro isomers often have lower MPs due to steric twisting.
Solubility Soluble in DCM, EtOAc, ChloroformInsoluble in water.
Spectroscopy ( -NMR Prediction)

Solvent:


, 400 MHz
  • 
     2.38 ppm (3H, s):  Methyl group of the p-tolyl ring.
    
  • 
     7.10 ppm (2H, d, J=8 Hz):  Protons ortho to the methyl group (cresol ring).
    
  • 
     7.25 ppm (2H, d, J=8 Hz):  Protons meta to the methyl group (cresol ring).
    
  • 
     7.70 – 8.10 ppm (4H, m):  2-Nitrobenzoate aromatic protons. The proton ortho to the nitro group will be the most deshielded (~8.0-8.1 ppm).
    
Infrared (IR) Spectroscopy
  • 1735–1750

    
    :  C=O Stretch (Ester).[2][3]
    
  • 1530

    
     & 1350 
    
    
    
    :
    N-O Stretch (Nitro group, asymmetric/symmetric).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Use a fresh bottle of acid chloride or distill it if liquid/low melting.
Oily Product Residual Solvent or ImpuritiesTriturate the oil with cold Hexane or Pentane to induce crystallization.
Red/Brown Color Oxidation of p-CresolPerform reaction under Nitrogen atmosphere.[4] Use pure, white p-cresol starting material.
Emulsion in Workup Density similarityAdd solid NaCl to saturate the aqueous layer; filter through Celite if particulate matter exists.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[5] Compound Summary for p-Cresol. National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.).[5] Compound Summary for 2-Nitrobenzoyl chloride. National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses. (1923). p-Nitrobenzoic Acid. Org. Synth. 1923, 3,[6] 75. (Background on nitrobenzoic acid derivatives). Retrieved from [Link]

Sources

Green chemistry approaches to synthesizing nitrobenzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green Chemistry Approaches to Synthesizing Nitrobenzoate Esters Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Strategic Implementation of Sustainable Methodologies in Pharmaceutical Intermediates

Executive Summary & Strategic Rationale

Nitrobenzoate esters are ubiquitous intermediates in the synthesis of local anesthetics (e.g., procaine, benzocaine), antibiotics, and UV absorbers. Traditional Fischer esterification—relying on corrosive H₂SO₄, volatile organic solvents (VOCs), and energy-intensive reflux—poses significant scalability and environmental challenges.

This guide details three "Green Chemistry" protocols designed to minimize E-Factor (waste-to-product ratio) while maximizing Atom Economy. These methods utilize Microwave-Assisted Solid Acid Catalysis , Biocatalytic Micellar Systems , and Deep Eutectic Solvents (DES) .

Decision Matrix: Selecting the Right Methodology

The following logic flow assists in selecting the optimal protocol based on substrate sensitivity and available infrastructure.

DecisionMatrix Start Start: Substrate Analysis Solubility Is substrate water-soluble? Start->Solubility Thermal Is substrate thermally sensitive? Solubility->Thermal No (Lipophilic) Biocatalysis Protocol 2: Micellar Enzymatic (High Selectivity, Mild) Solubility->Biocatalysis Yes (Hydrophilic) Scale Target Scale? Thermal->Scale No (>100°C OK) Thermal->Biocatalysis Yes (<40°C req) Microwave Protocol 1: Microwave/Solid Acid (High Throughput, Robust) Scale->Microwave Small/Medium (<100g) DES Protocol 3: Deep Eutectic Solvents (Solvent/Catalyst Hybrid) Scale->DES Large/Bulk (>1kg)

Figure 1: Decision matrix for selecting the appropriate green synthesis route based on substrate properties and operational scale.

Protocol 1: Microwave-Assisted Solid Acid Catalysis

Principle: This method replaces homogeneous mineral acids with reusable heterogeneous catalysts (Sulfated Zirconia or Zeolites). Microwave irradiation provides volumetric heating, accelerating the reaction rate by orders of magnitude compared to conventional reflux.

Materials
  • Substrate: 4-Nitrobenzoic acid (10 mmol).

  • Reagent: Ethanol or Methanol (15 mmol, 1.5 eq). Note: Reduced excess compared to Fischer (usually 10-20 eq).

  • Catalyst: Sulfated Zirconia (SO₄²⁻/ZrO₂) or H-Beta Zeolite (0.5 g).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Protocol
  • Catalyst Activation: Calcined the solid acid catalyst at 500°C for 2 hours prior to use to remove adsorbed moisture and activate acid sites.

  • Loading: In a 10 mL microwave-transparent vessel, combine 4-nitrobenzoic acid (1.67 g, 10 mmol) and alcohol (1.5 eq). Add the activated catalyst.[1]

  • Irradiation: Seal the vessel. Program the microwave for:

    • Temperature: 120°C

    • Power: Dynamic mode (Max 300W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up: Cool the reaction mixture to room temperature.

  • Separation: Dilute with ethyl acetate (minimal volume) and filter the mixture to recover the solid catalyst. The catalyst can be washed with acetone, dried, and reused up to 5 cycles.

  • Purification: Evaporate the solvent from the filtrate. Recrystallize the residue from ethanol/water (9:1) if necessary.[2]

Green Metrics:

  • Atom Economy: ~85% (Water is the only byproduct).

  • E-Factor: < 0.5 (excluding water).

Protocol 2: Biocatalytic Esterification in Aqueous Micelles

Principle: Using "Designer Surfactants" (e.g., TPGS-750-M) creates lipophilic nanoreactors within water. This allows lipases (which usually require organic solvents for esterification to prevent hydrolysis) to function effectively in an aqueous environment, driving the equilibrium toward synthesis via the "hydrophobic effect."

Materials
  • Enzyme: Rhizomucor miehei Lipase (immobilized) or Candida antarctica Lipase B (Novozym 435).

  • Surfactant: TPGS-750-M (2 wt% in water).[3]

  • Substrate: 4-Nitrobenzoic acid.

  • Alcohol: Primary alcohol (e.g., n-hexanol, ethanol).

Workflow Diagram

MicellarWorkflow Step1 Prepare 2 wt% TPGS-750-M in Water Step2 Add Nitrobenzoic Acid + Alcohol (1:1) Step1->Step2 Step3 Add Lipase (Heterogeneous) Step2->Step3 Step4 Stir at 30-40°C (Micellar Nanoreactor) Step3->Step4 Step5 Extract w/ Min. EtOAc & Recycle Aqueous Phase Step4->Step5

Figure 2: Workflow for surfactant-mediated enzymatic esterification in water.[4]

Step-by-Step Protocol
  • Media Preparation: Dissolve TPGS-750-M (20 mg) in degassed water (1 mL) to create a 2 wt% solution.

  • Addition: Add 4-nitrobenzoic acid (0.5 mmol) and the alcohol (0.5 mmol). Note: Stoichiometric ratio 1:1 is sufficient due to micellar confinement.

  • Catalysis: Add immobilized Lipase (10-20 mg).

  • Reaction: Stir vigorously at 35°C for 24 hours. The hydrophobic substrates will migrate into the micelle core, where the enzyme resides.

  • Extraction: Add a minimal amount of Ethyl Acetate (0.5 mL) to extract the product. Centrifuge to separate phases.

  • Recycle: The aqueous phase containing the surfactant and enzyme can often be reused directly for a second run.

Why this works: The nitro group increases the acidity of the carboxylic acid, but the lipase active site (Serine-Histidine-Aspartate triad) operates via nucleophilic attack. The micellar environment protects the acyl-enzyme intermediate from bulk water hydrolysis.

Protocol 3: Deep Eutectic Solvent (DES) Mediated Synthesis

Principle: Deep Eutectic Solvents (e.g., Choline Chloride:Urea) act as both the solvent and the catalyst. They are biodegradable, non-volatile, and capable of disrupting the hydrogen bonding network of the carboxylic acid, facilitating esterification without added mineral acids.

Materials
  • DES Components: Choline Chloride (ChCl) and Urea.

  • Substrate: 4-Nitrobenzoic acid.

  • Reagent: Alcohol (Methanol/Ethanol).

Step-by-Step Protocol
  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, homogeneous liquid forms (approx. 30-60 mins).

  • Reaction Setup: Add 4-nitrobenzoic acid (10 mmol) directly to the DES (5 mL). The DES acts as the solvent.

  • Esterification: Add the alcohol (12 mmol). Heat the mixture to 70-80°C.

    • Note: The DES hydrogen-bonds with the carbonyl oxygen, increasing electrophilicity (mimicking acid catalysis).

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Work-up: Upon completion, add water to the reaction mixture. The DES is water-soluble, while the nitrobenzoate ester (hydrophobic) will precipitate out.

  • Isolation: Filter the precipitated ester. Wash with water to remove residual DES.

  • DES Recovery: The aqueous filtrate containing the DES can be evaporated (rotary evaporator) to recover the DES for reuse (requires removal of water byproduct).

Comparative Data Analysis

MetricTraditional (Fischer)Microwave/Solid AcidBiocatalytic (Micellar)DES Mediated
Reaction Time 4 - 12 Hours15 - 30 Minutes12 - 24 Hours2 - 4 Hours
Temperature Reflux (>80°C)120°C30 - 40°C70 - 80°C
Solvent Excess Alcohol/VOCsSolvent-free / Min. AlcoholWater (Surfactant)DES (Biodegradable)
Catalyst H₂SO₄ (Corrosive)Sulfated Zirconia (Reusable)Lipase (Reusable)ChCl:Urea (Intrinsic)
Yield 70 - 85%85 - 95%80 - 90%85 - 92%
Greenness LowHigh (Energy efficient)Very High (Benign media)High (Atom economy)

References

  • Scientific Research Publishing. (2012). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • National Institutes of Health (PMC). (2016). Lipase-catalyzed esterification in water enabled by nanomicelles. [Link]

  • National Institutes of Health (PubMed). (2023). Reactive Deep Eutectic Solvent for an Eco-Friendly Synthesis of Cellulose Carbamate.[5] (Applied methodology for DES activation of carbonyls). [Link]

  • Green Chemistry Toolkit. (n.d.). Green Chemistry Metrics: Atom Economy and E-Factor. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in p-Tolyl 2-nitrobenzoate Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of p-tolyl 2-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific esterification reaction. Here, we move beyond standard protocols to address the nuanced challenges that can arise, focusing on the root causes of common side reactions and providing field-proven troubleshooting strategies to maximize yield and purity.

The esterification of 2-nitrobenzoic acid with p-cresol (to form p-tolyl 2-nitrobenzoate) is a crucial transformation, but it is not without its difficulties. The electron-withdrawing nature of the nitro group can affect the reactivity of the carboxylic acid, and the conditions required for esterification can sometimes lead to undesirable byproducts. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter at the bench.

Section 1: Core Reaction and Mechanistic Considerations

The most common and mild method for synthesizing p-tolyl 2-nitrobenzoate, especially for acid-sensitive or sterically hindered substrates, is the Steglich esterification.[1][2][3] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4]

The fundamental transformation is as follows:

Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2_nitrobenzoic_acid 2-Nitrobenzoic Acid ester p-Tolyl 2-nitrobenzoate 2_nitrobenzoic_acid->ester + p-Cresol p_cresol p-Cresol DCC DCC DCU Dicyclohexylurea (DCU) DCC->DCU + H2O (formal) DMAP DMAP (catalyst)

Caption: Overall Steglich Esterification Reaction.

The reaction proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[1][5] DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol (p-cresol) to yield the final ester and regenerate the DMAP catalyst.[1][5] This catalytic cycle is crucial for suppressing side reactions.[4]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during the synthesis of p-tolyl 2-nitrobenzoate.

Q1: My reaction is sluggish, and I'm recovering a lot of unreacted 2-nitrobenzoic acid. What is causing the low conversion?

A1: Low conversion is typically due to incomplete activation of the carboxylic acid or degradation of the coupling agent. Consider the following causes and solutions:

  • Presence of Moisture: Carbodiimides like DCC are highly sensitive to moisture and will rapidly hydrolyze to form the corresponding urea (dicyclohexylurea, DCU), rendering them inactive for the esterification.[6] Ensure all glassware is oven-dried, use anhydrous solvents (e.g., dichloromethane, DCM), and handle reagents under an inert atmosphere (N₂ or Ar).[4][6]

  • Degraded Reagents: DCC is a waxy solid that can degrade upon improper storage.[7] Similarly, DMAP can be hygroscopic. Use freshly opened or properly stored reagents.

  • Insufficient Activation Time: While the O-acylisourea intermediate forms rapidly, allowing the 2-nitrobenzoic acid and DCC to pre-mix for a short period (5-10 minutes at 0°C) before adding the p-cresol and DMAP can sometimes improve yields.[4]

  • Steric Hindrance: While p-cresol is not exceptionally bulky, the ortho-nitro group on the benzoic acid can provide some steric hindrance. Ensuring an adequate amount of the highly nucleophilic DMAP catalyst is present is key to overcoming this.[1]

Q2: I've isolated a major byproduct that is insoluble in most solvents and has a mass corresponding to N-acylurea. How can I prevent this?

A2: This is the most classic side reaction in carbodiimide-mediated couplings. The byproduct is N-(2-nitrobenzoyl)-N,N'-dicyclohexylurea.

  • Mechanism of Formation: The reactive O-acylisourea intermediate is susceptible to a slow, intramolecular 1,3-acyl migration (an O-to-N acyl shift) to form the highly stable and unreactive N-acylurea.[1][3][5] This rearrangement competes directly with the desired reaction of the intermediate with the alcohol.[3]

Caption: Competing pathways for the O-acylisourea intermediate.

  • Troubleshooting and Prevention:

    • The Role of DMAP is Critical: DMAP is a far stronger nucleophile than p-cresol. It rapidly attacks the O-acylisourea to form an N-acylpyridinium salt.[1][5] This new intermediate is not capable of intramolecular rearrangement and reacts efficiently with the alcohol.[1][5] The key is that the DMAP-catalyzed pathway is much faster than the N-acylurea rearrangement. Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP. [1][4]

    • Temperature Control: The rearrangement to N-acylurea is often accelerated at higher temperatures. Running the reaction at 0°C initially, followed by slowly warming to room temperature, is standard practice to minimize this side reaction.[4]

    • Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can help minimize the N-acylurea side reaction.[8]

    • Order of Addition: Add the DCC to a solution of the carboxylic acid and alcohol, followed by the DMAP. This ensures that once the active intermediate is formed, both the alcohol and the catalyst are present to react with it.

Q3: My final product has a persistent yellow or brownish color, even after chromatography. Could this be related to the nitro group?

A3: Yes, this is possible, especially if the reaction or workup conditions are not sufficiently mild.

  • Potential Side Reactions: While the nitro group is generally stable under Steglich conditions, prolonged reaction times, exposure to strong acids or bases during workup, or excessive heat can potentially lead to side reactions. Nitroarenes can participate in complex reaction pathways, and even minor impurities can be highly colored.

  • Mitigation Strategies:

    • Minimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed.

    • Mild Workup: Avoid harsh acidic or basic washes if possible. A typical workup involves filtering off the precipitated DCU, washing the filtrate with dilute acid (e.g., 5% HCl) to remove DMAP and any remaining DCC, followed by a wash with saturated sodium bicarbonate solution, and finally brine.[9]

    • Purification: If color persists, consider passing the crude product through a short plug of activated carbon or a different grade of silica gel during chromatography.

Q4: I am losing a significant amount of my ester product during the aqueous workup. Is it hydrolyzing?

A4: Yes, ester hydrolysis is a significant risk, particularly during the basic wash step.

  • Mechanism of Hydrolysis: The ester can be hydrolyzed back to 2-nitrobenzoic acid and p-cresol under either acidic or basic conditions.[10] Basic hydrolysis (saponification) is often faster and irreversible, as it forms the carboxylate salt.[10]

ConditionCatalystRisk LevelMitigation Strategy
Acidic Wash H⁺ModerateUse dilute acid (e.g., 1-5% HCl) and perform the wash quickly, preferably at a low temperature (e.g., in an ice bath).
Basic Wash OH⁻HighUse a mild base like saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Minimize contact time.
  • Optimized Workup Protocol:

    • After the reaction is complete, cool the mixture in an ice bath to precipitate the maximum amount of DCU.

    • Filter the mixture through a pad of Celite to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with cold 5% HCl, cold water, cold saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Section 3: Optimized Protocol and Workflow

This protocol is designed to maximize the yield of p-tolyl 2-nitrobenzoate while minimizing the formation of N-acylurea and other impurities.

Experimental Protocol
  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-nitrobenzoic acid (1.0 eq) and p-cresol (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of carboxylic acid.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution, followed by the dropwise addition of a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.

  • Workup & Purification: Follow the "Optimized Workup Protocol" described in Q4. Purify the crude product by flash column chromatography on silica gel.

Caption: Optimized workflow for high-purity synthesis.

References

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification | PDF | Ester. Retrieved from [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • AAPPTEC. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • ResearchGate. (2017). What chemical can replace DMAP (4-Dimethylaminopyridine)? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Scribd. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Green, T. W., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5873-5882. Retrieved from [Link]

  • Ishihara, K., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(48), 14968-14969. Retrieved from [Link]

  • ChemRxiv. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.6: Chemistry of Esters. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 4-Methylphenyl 2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in removing unreacted p-cresol from the esterification reaction mixture. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, complete with troubleshooting guides and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted p-cresol from my 4-Methylphenyl 2-nitrobenzoate product crucial?

A: The presence of unreacted starting material, such as p-cresol, is a critical issue for several reasons. Firstly, it compromises the purity of the final product, leading to inaccurate yield calculations and potentially confounding results in subsequent analytical assessments like NMR or mass spectrometry. Secondly, if the 4-Methylphenyl 2-nitrobenzoate is an intermediate for a downstream reaction, the nucleophilic hydroxyl group of p-cresol can interfere with subsequent synthetic steps, leading to unwanted side products and reduced yields. For drug development applications, stringent purity is a non-negotiable regulatory requirement.

Q2: What are the key chemical differences between p-cresol and 4-Methylphenyl 2-nitrobenzoate that I can exploit for separation?

A: The primary difference to exploit is the acidity of the phenolic hydroxyl group on p-cresol. P-cresol is a weak acid (pKa ≈ 10.2), while the ester, 4-Methylphenyl 2-nitrobenzoate, is neutral. This difference in acidity is the cornerstone of the most effective separation method: liquid-liquid extraction. By washing the reaction mixture with a basic aqueous solution (e.g., sodium hydroxide), the acidic p-cresol is deprotonated to form the water-soluble sodium p-cresolate salt, which partitions into the aqueous phase. The neutral ester remains in the organic solvent.[1]

Additionally, there is a significant polarity difference. The free hydroxyl group in p-cresol makes it considerably more polar than the ester product. This polarity difference is ideal for separation by column chromatography, where the less polar ester will elute faster from a silica gel column than the more polar p-cresol.

Q3: How can I quickly check for the presence of residual p-cresol during my workup?

A: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for monitoring the progress of your purification.[2][3] By spotting the crude reaction mixture, the purified fractions, and the starting materials (p-cresol and 2-nitrobenzoic acid) on the same TLC plate, you can visually track the disappearance of reactants and the appearance of the product. Due to its higher polarity, p-cresol will have a lower Retention Factor (Rf) than the less polar ester product, 4-Methylphenyl 2-nitrobenzoate. A successful purification will show a single spot for the product with an Rf that matches the product spot in the reaction mixture lane, and the absence of the lower-Rf p-cresol spot.[4]

Troubleshooting Guide: Persistent p-Cresol Contamination

Issue: After performing a basic aqueous wash, my TLC analysis still shows a significant spot corresponding to p-cresol.

Potential CauseRecommended Solution(s)Scientific Rationale
Insufficient Base Perform additional washes with 5% aqueous NaOH. Use at least 2-3 washes to ensure complete extraction.The partitioning of the cresolate salt into the aqueous layer is an equilibrium process. Multiple extractions are more effective at removing a solute than a single extraction with the same total volume of solvent.[5]
Base is too Weak Switch from sodium bicarbonate (NaHCO₃) to a stronger base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).The pKa of p-cresol is ~10.2. For effective deprotonation, the conjugate acid of the base used should have a higher pKa. The pKa of carbonic acid (from bicarbonate) is ~6.4, which is insufficient. The pKa of bicarbonate (from carbonate) is 10.3, making it borderline, while water (from hydroxide) has a pKa of ~15.7, making NaOH highly effective.
Emulsion Formation If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to break it. Allow the layers to separate completely.The addition of an electrolyte like NaCl increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of organic compounds in the aqueous phase, improving separation.[6]
Co-elution in Chromatography The chosen solvent system for column chromatography may be too polar, causing the product and p-cresol to elute together.Decrease the polarity of the eluent. Start with a low polarity solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. This will increase the separation between the less polar ester and the more polar phenol on the silica gel.

Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the purification and analysis of 4-Methylphenyl 2-nitrobenzoate.

Overall Purification Workflow

The logical flow for isolating pure 4-Methylphenyl 2-nitrobenzoate involves an initial extractive workup followed by chromatographic purification and an optional recrystallization for achieving high purity.

cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Steps cluster_3 Waste/Byproducts A Crude Reaction Mixture (Ester + p-Cresol in Organic Solvent) B Liquid-Liquid Extraction (wash with 5% NaOH) A->B D Organic Layer (Crude Ester) C Separate Layers B->C C->D Organic Phase K Aqueous Layer (Sodium p-cresolate) C->K Aqueous Phase E Dry (Na₂SO₄), Filter, Concentrate D->E H Concentrate Pure Fractions F Purify by Column Chromatography E->F G Combine Pure Fractions F->G I Recrystallization (Optional, for high purity) H->I J Pure 4-Methylphenyl 2-nitrobenzoate I->J

Caption: General workflow for purification of 4-Methylphenyl 2-nitrobenzoate.

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol leverages the acidic nature of p-cresol for its removal.

start Start: Crude reaction mixture in Ethyl Acetate step1 Transfer to Separatory Funnel start->step1 step2 Add equal volume of 5% aq. NaOH step1->step2 step3 Shake vigorously and vent step2->step3 step4 Allow layers to separate step3->step4 step5 Drain lower aqueous layer (contains sodium p-cresolate) step4->step5 step6 Repeat wash with 5% NaOH step5->step6 step7 Wash organic layer with Brine step6->step7 step8 Collect organic layer step7->step8 end Result: Organic layer with crude ester, ready for drying step8->end

Sources

Troubleshooting low melting points in synthesized nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrobenzoate Synthesis & Characterization Case ID: NBZ-MP-001 Topic: Troubleshooting Low Melting Points in Synthesized Nitrobenzoates Status: Open

Introduction: The Thermodynamics of Purity

Welcome to the Technical Support Center. You are likely here because your synthesized nitrobenzoate derivative is failing specification—specifically, the melting point (MP) is lower than the literature value or the range is unacceptably broad (>2°C).

In nitrobenzoate synthesis, a low melting point is rarely a random anomaly. It is a thermodynamic verdict delivered by the crystal lattice. According to Raoult’s Law and the Gibbs-Helmholtz equation , impurities disrupt the lattice energy, increasing the entropy of the solid-liquid transition and lowering the temperature required to break that lattice.

This guide treats your synthesis not as a recipe, but as a system of competing chemical equilibria. We will isolate the variable causing your MP depression.

Phase 1: Immediate Diagnosis (The "Is it Real?" Phase)

Before altering your synthesis, we must validate the data.

Q: My sample melts 5–10°C lower than the literature value. Is this definitely a synthesis failure? A: Not necessarily. It is often a drying or technique failure. Nitrobenzoates are esters; they can trap solvent molecules within the lattice (solvates) or simply retain surface moisture.

Diagnostic Protocol 1.0: Thermal History Check

  • Vacuum Dry: Place the sample in a vacuum desiccator (0.1 mmHg) over

    
     or silica for 12 hours. Residual solvent is the #1 cause of MP depression.
    
  • Ramp Rate: If using an automated melting point apparatus, set the ramp rate to 1°C/min once you are within 20°C of the target. Fast heating (>5°C/min) creates a "thermal lag" where the thermometer reads higher than the sample’s actual core temperature, but paradoxically, if the sample is impure, the "sintering" (softening) looks like early melting.

  • Sintering vs. Melting: Do not confuse the "collapse" of the crystal (sintering) with the formation of the first liquid drop (meniscus). Record the range from the first distinct liquid drop to the disappearance of the last solid particle.

Phase 2: Synthetic Root Causes (The Chemistry)

Q: I used p-nitrobenzoyl chloride and an alcohol. The yield is high, but the MP is wrong. What happened? A: You likely have Competitive Hydrolysis . The standard synthesis (Schotten-Baumann conditions) uses an acyl chloride.[1][2][3] Acyl chlorides are moisture-sensitive. If your solvent was not dry, or if atmospheric moisture entered, the chloride hydrolyzed back to


-nitrobenzoic acid .
  • The Trap:

    
    -Nitrobenzoic acid has a high MP (~240°C). Most esters melt much lower (e.g., Ethyl 
    
    
    
    -nitrobenzoate melts at ~57°C).
  • The Result: If you have 5% acid impurity in your ester, you create a eutectic mixture. The acid disrupts the ester's lattice, causing a sharp drop in MP.

Workflow Visualization: Troubleshooting Logic

TroubleshootingLogic start START: Low Melting Point check_range Check MP Range Width start->check_range narrow Narrow Range (<2°C) But Wrong Temp check_range->narrow Sharp MP broad Broad Range (>2°C) check_range->broad Depressed/Slushy isomer_check Suspect Isomer/Polymorph (Check NMR/XRD) narrow->isomer_check impurity_check Suspect Impurity (Solvent/Acid/Start Material) broad->impurity_check tlc Run TLC vs Starting Material impurity_check->tlc acid_spot Spot at Baseline (Acid)? tlc->acid_spot wash Action: Bicarbonate Wash (Remove Acid) acid_spot->wash Yes recryst Action: Recrystallize acid_spot->recryst No

Figure 1: Decision matrix for diagnosing the root cause of melting point deviations.

Phase 3: Purification & Isolation (The Cleanup)

Q: Recrystallization isn't working. The product "oils out" (forms a liquid blob) instead of crystals. How do I fix this? A: Oiling out occurs when the boiling point of your solvent is higher than the melting point of your impure solid. The solid melts before it dissolves.[4]

Protocol 3.1: The "Oiling Out" Rescue

  • Change Solvent: Switch to a solvent with a lower boiling point (e.g., switch from water/ethanol to pure ethanol or methanol).

  • The Seeding Trick:

    • Heat the solution until clear.

    • Cool until the "oil" droplets appear.

    • Vigorously scratch the side of the glass flask with a glass rod at the interface of the oil and solvent. The friction creates nucleation sites.

    • Add a "seed crystal" of pure product if available.

Q: Which solvent system should I use? A: Nitrobenzoates are moderately polar. Use the table below to select a system based on your impurity profile.

Table 1: Solvent Selection Guide for Nitrobenzoates

Solvent SystemPolarityBest For Removing...[5]Risk Factor
Ethanol (95%) HighUnreacted starting materials, general debris.Good general purpose.
Ethanol/Water (1:1) HighInorganic salts (from Schotten-Baumann), Ionic byproducts.High risk of "oiling out" if water content is too high.
Ethyl Acetate/Hexane MediumNon-polar impurities, unreacted alcohols.Requires careful ratio tuning.
5% NaHCO₃ Wash AqueousNitrobenzoic Acid (Hydrolysis product).MANDATORY STEP before recrystallization if acid is suspected.

Phase 4: Advanced Characterization (Isomers & Polymorphs)

Q: My NMR is perfect, but the MP is off by exactly 90°C. What is going on? A: You likely have the wrong Isomer or a specific Polymorph . The position of the nitro group (


) drastically changes the crystal packing efficiency. 

isomers usually pack best (highest MP) due to symmetry.

Data Verification: Isomer Melting Points Check your starting material bottle. A labeling error here is fatal to the synthesis specs.

Table 2: Melting Point Comparison of Nitrobenzoic Acids

IsomerStructureMelting Point (°C)Notes

-Nitrobenzoic Acid
meta (3-position)140–141°C Significantly lower than para.

-Nitrobenzoic Acid
ortho (2-position)146–148°C often impure due to steric strain.

-Nitrobenzoic Acid
para (4-position)237–242°C Highest symmetry, highest MP.

Note: If your "ester" melts >200°C, you have likely isolated the unreacted


-nitrobenzoic acid, not the ester.

Q: What is Polymorphism? A: Nitrobenzoates can crystallize in different lattice arrangements (polymorphs).

  • Form I (Stable): High MP.

  • Form II (Metastable): Lower MP.

  • Fix: If you suspect a polymorph (metastable form), dissolve the sample and recrystallize slowly over 24 hours. Rapid cooling often traps the kinetic (metastable) form.

Summary Checklist for the Researcher

References

  • Grokipedia. (n.d.). Melting-point depression.[6] Retrieved from 7

  • LibreTexts Chemistry. (2022). 6.1C: Melting Point Theory. Retrieved from 4

  • National Institutes of Health (NIH). (1992). 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. Retrieved from 8

  • ChemicalBook. (n.d.). 4-Nitrobenzoic acid CAS#: 62-23-7.[9][10] Retrieved from 9

  • Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds. Retrieved from 5

  • Royal Society of Chemistry (RSC). (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. Retrieved from 11

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Nitrobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Esterification of Ortho-Substituted Benzoates Ticket ID: #STERIC-2NBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Ortho Effect"

User Query: "Why does my Fischer esterification of 2-nitrobenzoic acid yield <10% product even after 48 hours of reflux?"

Technical Analysis: You are fighting the Ortho Effect . In 2-nitrobenzoic acid (2-NBA), the nitro group at the ortho position exerts two distinct inhibitory forces:

  • Steric Blockade: The bulky nitro group physically shields the carbonyl carbon, preventing the formation of the tetrahedral intermediate required during nucleophilic attack by an alcohol.

  • Loss of Planarity: To minimize steric clash, the carboxyl group twists out of the plane of the benzene ring.[2] While this actually increases acidity (pKa ~2.17 vs 4.2 for benzoic acid) by inhibiting resonance destabilization, it renders the carbonyl carbon less accessible to nucleophiles [1].[1]

The Solution: You must abandon standard Fischer esterification. You need a protocol that either (A) creates a hyper-electrophilic intermediate (Acid Chloride) or (B) bypasses the carbonyl attack entirely (Alkylation).

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct method for your specific substrate.

DecisionMatrix Start Start: 2-Nitrobenzoic Acid Esterification AcidSensitive Is your Alcohol Acid-Sensitive? Start->AcidSensitive Scale Reaction Scale? AcidSensitive->Scale No MethodB Method B: Alkylation (Cs2CO3 + Alkyl Halide) *Mild, No Carbonyl Attack* AcidSensitive->MethodB Yes (e.g., Boc-groups) MethodA Method A: Acid Chloride (SOCl2 + DMF cat.) *Robust, Scalable* Scale->MethodA > 1 Gram MethodC Method C: Steglich (DCC + DMAP) *High Risk of Side Product* Scale->MethodC < 100 mg (Screening) MethodC->MethodA If Yield Low due to N-acylurea formation

Figure 1: Strategic selection guide for esterification protocols based on substrate sensitivity and scale.

Method A: The Acid Chloride Route (Gold Standard)

Best For: Robust alcohols, scale-up, and maximum conversion.[1]

This method works by converting the -OH (poor leaving group) into -Cl (excellent leaving group).[1] Critical Note: You must use Dimethylformamide (DMF) as a catalyst.[1] Without it, thionyl chloride reacts sluggishly with electron-deficient acids like 2-NBA.[1]

The Mechanism: Vilsmeier-Haack Activation

DMF reacts with Thionyl Chloride to form the Chloroiminium Reagent (Vilsmeier Reagent). This species is far more electrophilic than SOCl₂ alone and rapidly attacks the carboxylic acid.

DMF_Catalysis cluster_cycle Catalytic Cycle DMF DMF Vilsmeier Chloroiminium (Active Catalyst) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 AcidCl 2-Nitrobenzoyl Chloride Vilsmeier->AcidCl + Acid - DMF (Regenerated) Acid 2-Nitrobenzoic Acid

Figure 2: The catalytic role of DMF in converting sterically hindered acids to acid chlorides.

Protocol [2]
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Reagents: Add 2-Nitrobenzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) or Toluene (0.5 M concentration).

  • Catalyst: Add DMF (3-5 drops per 10 mmol) . Do not skip this.

  • Activation: Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise.[1]

    • Observation: Gas evolution (SO₂ + HCl) will occur immediately.[1]

  • Reflux: Heat to reflux for 2–3 hours. The suspension should become a clear solution.

  • Evaporation: Remove solvent and excess SOCl₂ completely under vacuum (azeotrope with toluene if necessary) to yield the yellow acid chloride oil/solid.

  • Esterification: Redissolve the crude acid chloride in dry DCM. Add your alcohol (1.2 equiv) and a base (Triethylamine or Pyridine, 1.5 equiv) at 0°C, then warm to RT.

Method B: Alkylation (The "Cheater's" Route)

Best For: Acid-sensitive alcohols, complex natural products, or when steric hindrance is extreme.[1]

Why it works: This method is an SN2 reaction .[1] Instead of attacking the hindered carbonyl carbon (which is blocked by the nitro group), the carboxylate anion attacks the alkyl halide. The steric bulk of the nitro group is irrelevant because the reaction site is on the alkyl halide, not the aromatic ring [3].

Protocol [4]
  • Solvent: Dissolve 2-Nitrobenzoic acid (1.0 equiv) in DMF (Dimethylformamide) or NMP .[1]

  • Base: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv) .

    • Note: Cs₂CO₃ is preferred over K₂CO₃ because the "Cesium Effect" (larger cation radius) creates a "naked," highly reactive carboxylate anion.

  • Electrophile: Add the Alkyl Iodide or Bromide (1.2 equiv) corresponding to your desired ester (e.g., Methyl Iodide for methyl ester).

  • Conditions: Stir at Room Temperature for 4–12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate.

Troubleshooting & FAQ

Q1: My Steglich (DCC/DMAP) reaction yielded a white solid that isn't my ester. What is it? A: You likely formed N-acylurea .[1]

  • Cause: Due to the steric bulk of the 2-nitro group, the reaction between the O-acylisourea intermediate and your alcohol was too slow. Instead, the intermediate rearranged via an intramolecular 1,3-acyl shift.[1]

  • Fix: Switch to Method A (Acid Chloride) . Steglich is often too slow for ortho-substituted benzoates unless the alcohol is primary and unhindered.

Q2: In Method A, the reaction turned black and tarry. A: This usually indicates thermal decomposition or polymerization.[1]

  • Fix: Ensure you are using anhydrous conditions.[1] If water is present, SOCl₂ generates heat and strong acid (HCl/H₂SO₃) which can degrade sensitive substrates.[1] Also, ensure you remove all thionyl chloride before adding the alcohol; residual SOCl₂ reacts vigorously with alcohols.[1]

Q3: Can I use the Yamaguchi method (2,4,6-trichlorobenzoyl chloride)? A: Yes, but it is generally overkill and more expensive.[1] The Yamaguchi reagent is designed for macrolactonization. For a simple intermolecular esterification of 2-NBA, Method A is more atom-economical and easier to purify.[1]

Data Summary: Method Comparison

FeatureFischer (Acid Cat.)[1][3]Acid Chloride (SOCl₂/DMF)Alkylation (Cs₂CO₃)
Mechanism Carbonyl AttackCarbonyl Attack (Activated)SN2 (Alkyl Attack)
Steric Sensitivity High (Fails often)Medium (Overcomes bulk)None (Bypasses bulk)
Reagents H₂SO₄ / HClSOCl₂ / DMF / PyridineCs₂CO₃ / Alkyl-X
Byproducts WaterSO₂ / HClCsX / CO₂
Success Rate (2-NBA) < 15%> 90% > 95%

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 18: Acylation of Aromatics).

  • Neises, B., & Steglich, W. (1978).[1][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][4][5] [Link][4][5]

  • Parrish, J. P., et al. (2000).[1] Cesium Carbonate Mediated O-Alkylation of Carboxylic Acids.[1][6] Synthetic Communications, 30(15), 2687–2699. [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.[1] (General procedures for Acid Chlorides).

Sources

Validation & Comparative

A Comparative Guide to the Elemental Analysis and Composition Verification of Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of nitrobenzoate derivatives is a cornerstone of reliable and reproducible research. These compounds, integral to the synthesis of a wide array of pharmaceuticals and functional materials, demand rigorous verification of their elemental composition and structural integrity.[1][2] This guide provides an in-depth comparison of key analytical techniques, moving beyond a simple listing of methods to explore the causality behind experimental choices and the establishment of self-validating analytical workflows.

The Criticality of Analytical Verification

Nitroaromatic compounds are not only valuable synthetic intermediates but are also recognized for their potential toxicity and environmental impact.[1][2] The electron-withdrawing nature of the nitro group, coupled with the stability of the benzene ring, can render these molecules resistant to degradation.[1] Therefore, accurate elemental analysis and composition verification are paramount for:

  • Ensuring Stoichiometric Accuracy: Confirming the empirical and molecular formula is the first step in validating a synthetic pathway.

  • Identifying and Quantifying Impurities: Undesired byproducts or residual starting materials can significantly impact the compound's reactivity, biological activity, and safety profile.

  • Elucidating Molecular Structure: Unambiguous determination of the three-dimensional arrangement of atoms is crucial for understanding structure-activity relationships.

  • Quality Control: Establishing a robust analytical fingerprint is essential for batch-to-batch consistency in manufacturing processes.

This guide will dissect and compare the primary and complementary techniques employed for the comprehensive analysis of nitrobenzoate derivatives.

Core Techniques for Elemental and Structural Determination: A Comparative Analysis

The foundational analysis of a novel nitrobenzoate derivative hinges on a triad of powerful techniques: Combustion Analysis for elemental composition, High-Resolution Mass Spectrometry for molecular formula determination, and X-ray Crystallography for definitive structural elucidation.

Combustion Analysis (CHNS)

Combustion analysis is a robust and long-established method for determining the elemental composition of an organic compound.[3] The technique involves the complete combustion of a sample in an oxygen-rich environment, converting carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas or its oxides, and sulfur to sulfur dioxide.[3]

Principle of Operation: A precisely weighed sample is combusted at high temperatures (typically around 1000°C). The resulting gases are passed through a series of traps and columns to separate them, and their quantities are measured by detectors such as a thermal conductivity detector (TCD) for N2 and CO2, and an infrared detector for H2O.[4] For nitrogen determination in nitro compounds, a chemiluminescence detector (CLD) can offer enhanced sensitivity.[5][6]

Causality in Experimental Choices for Nitrobenzoates:

  • High Oxygen Environment: Essential to ensure the complete oxidation of the aromatic ring and the nitro group.

  • Combustion Catalysts: Catalysts like tungsten trioxide (WO3) are often employed to facilitate complete combustion, which can be challenging for some nitroaromatic compounds.[7]

  • Reduction Step: A subsequent reduction step, often involving heated copper, is crucial to convert nitrogen oxides (NOx) to dinitrogen (N2) for accurate quantification by TCD.

Data Presentation: Expected vs. Experimental Elemental Composition

ElementTheoretical % (for Methyl 3-nitrobenzoate, C8H7NO4)Experimental % (Hypothetical)
Carbon (C)53.0452.98
Hydrogen (H)3.903.93
Nitrogen (N)7.737.69

Experimental Protocol: CHNS Analysis of a Nitrobenzoate Derivative

  • Instrument Calibration: Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the dried nitrobenzoate derivative into a tin capsule.

  • Analysis: Introduce the capsule into the combustion furnace of the analyzer.

  • Data Acquisition: The instrument software automatically calculates and reports the weight percentages of C, H, N, and S.

  • Validation: Analyze a known standard as an unknown to verify the accuracy of the calibration.

Workflow for Combustion Analysis

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.